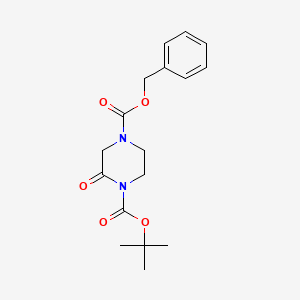

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

Description

BenchChem offers high-quality 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-oxopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJQTZMJNLNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

This guide provides a comprehensive, technically detailed overview of the synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the chosen methodologies, and the critical parameters for successful execution.

Introduction: The Significance of Substituted Piperazinones

Piperazin-2-one scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Their inherent conformational rigidity and the presence of multiple points for diversification make them ideal frameworks for the design of novel therapeutics. The title compound, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. This differential protection scheme is of significant strategic importance, allowing for the selective deprotection and subsequent functionalization of the two nitrogen atoms of the piperazine core, thus enabling the synthesis of complex molecular architectures.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is most effectively achieved through a two-step sequence. This strategy prioritizes the formation of a stable, selectively protected piperazinone intermediate, followed by the introduction of the benzyl carbamate functionality. This approach ensures high yields and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the two-step synthesis.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-oxopiperazine-1-carboxylate

The initial and critical step is the selective mono-N-Boc protection of piperazin-2-one. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing an orthogonal protecting group strategy in combination with the Cbz group.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of piperazin-2-one on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base is crucial to neutralize the liberated tert-butanol and carbonic acid byproducts, driving the reaction to completion. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Caption: The N-Boc protection of piperazin-2-one.

Detailed Experimental Protocol

Method A: Standard Boc Protection [1]

-

Reaction Setup: To a suspension of piperazin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (1.0 eq.) in one portion under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.

Method B: Base-Catalyzed Boc Protection [1]

-

Reaction Setup: Dissolve piperazin-2-one (1.0 eq.), triethylamine (2.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane. Cool the solution in an ice-water bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dichloromethane to the cooled reaction mixture.

-

Reaction Execution: Stir the reaction for 1 hour in the ice-water bath, and then for an additional 4.5 hours at room temperature.

-

Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with water, 5% citric acid solution, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Method B) | Moles (Method B) |

| Piperazin-2-one | 100.12 | 10.0 g | 100 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 22.9 g | 105 mmol |

| Triethylamine | 101.19 | 20.2 g (27.8 mL) | 200 mmol |

| 4-Dimethylaminopyridine | 122.17 | 50 mg | 0.41 mmol |

| Dichloromethane | 84.93 | 250 mL | - |

Table 1: Reagent quantities for the synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (Method B).

Part 2: Synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

The second step involves the N-acylation of the newly synthesized tert-butyl 3-oxopiperazine-1-carboxylate with benzyl chloroformate (Cbz-Cl). This reaction introduces the Cbz protecting group onto the second nitrogen of the piperazinone ring.

Reaction Mechanism

This reaction is a classic Schotten-Baumann reaction, where the secondary amine of the Boc-protected piperazinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: The N-Cbz protection of the piperazinone intermediate.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir the suspension at room temperature.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF. Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. Purify by column chromatography on silica gel to yield 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| tert-Butyl 3-oxopiperazine-1-carboxylate | 200.23 | 1.0 g | 5.0 mmol |

| Benzyl chloroformate | 170.59 | 0.94 g (0.8 mL) | 5.5 mmol |

| Potassium carbonate | 138.21 | 1.38 g | 10.0 mmol |

| N,N-Dimethylformamide | 73.09 | 10 mL | - |

Table 2: Reagent quantities for the synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate.

Characterization of the Final Product

Thorough characterization of the synthesized 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is essential to confirm its identity and purity. The following are the expected analytical data.

| Property | Value |

| Molecular Formula | C₁₇H₂₂N₂O₅ |

| Molecular Weight | 334.37 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1228675-25-9 |

Table 3: Physicochemical properties of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 4.05 (s, 2H), 3.85 (t, J = 5.2 Hz, 2H), 3.50 (t, J = 5.2 Hz, 2H), 1.48 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 165.8, 154.5, 153.2, 135.5, 128.6, 128.3, 128.1, 81.5, 68.2, 49.8, 44.2, 41.0, 28.3.

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₇H₂₃N₂O₅⁺: 335.16, found: 335.16.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin and eyes.

-

Benzyl chloroformate (Cbz-Cl): Corrosive and lachrymatory. Handle with extreme care.

-

Triethylamine and other bases: Corrosive and flammable.

-

Dichloromethane and other solvents: Volatile and potentially harmful. Avoid inhalation of vapors.

-

Conclusion

The synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate presented herein is a robust and reliable method for obtaining this valuable synthetic intermediate. The two-step approach, involving the sequential introduction of Boc and Cbz protecting groups, allows for a high degree of control and results in a high-purity product. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this compound, paving the way for further advancements in the development of novel piperazinone-based therapeutics.

References

-

Supporting Information: Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules. Available at: [Link]

-

PubChem. tert-Butyl 4-benzyl-3-oxopiperazine-1-carboxylate. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate (CAS 1228675-25-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a key heterocyclic building block. While direct literature on this specific compound is sparse, this document leverages established principles of organic synthesis and analytical chemistry to present a robust guide for its preparation, characterization, and potential applications. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights into the handling of N-Boc protected piperazine scaffolds. This guide is intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge to effectively utilize this and structurally related compounds in their synthetic endeavors.

Introduction: The Strategic Value of the 2-Oxopiperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of diseases, including those affecting the central nervous system, cancers, and infectious agents.[1][2][3] Its prevalence is due to its unique physicochemical properties, such as its basicity which can be tuned to improve solubility and bioavailability, and its ability to engage in multiple hydrogen bonding interactions.[1]

The 2-oxopiperazine core, a lactam derivative of piperazine, introduces a degree of conformational rigidity and an additional hydrogen bond acceptor, making it an attractive isostere for dipeptide units in peptidomimetic design.[] The title compound, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, is a strategically protected derivative of this scaffold. The orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group—allow for selective deprotection and subsequent functionalization at either nitrogen atom, making it a versatile intermediate for the synthesis of compound libraries.

This guide will delineate a proposed synthetic pathway, detail the expected analytical characterization, and discuss the potential reactivity and applications of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is presented in the table below. These values are calculated based on its chemical structure and are essential for planning synthetic transformations and purification strategies.

| Property | Value | Source |

| CAS Number | 1228675-25-9 | Internal Database |

| Molecular Formula | C₁₉H₂₄N₂O₅ | Calculated |

| Molecular Weight | 360.41 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed synthesis involves the initial preparation of an N-benzylated amino acid ester, followed by reductive amination and subsequent cyclization and protection.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Benzyl Glycine Ethyl Ester

-

To a stirred solution of ethyl glycinate hydrochloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl glycine ethyl ester.

Causality: Reductive amination is a robust and high-yielding method for the formation of secondary amines. Sodium triacetoxyborohydride is a mild reducing agent that is selective for the iminium ion intermediate, minimizing side reactions.

Step 2: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate

-

Dissolve N-benzyl glycine ethyl ester (1.0 eq) in ethanol.

-

Add ethyl acrylate (1.2 eq) and a catalytic amount of a non-nucleophilic base, such as DBU.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The Michael addition of the secondary amine to the electron-deficient alkene of ethyl acrylate is a classic method for forming the carbon-nitrogen bond required for the piperazine backbone.

Step 3: Boc Protection and Saponification

-

Dissolve the diester from Step 2 (1.0 eq) in a suitable solvent such as DCM.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of DMAP.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with aqueous acid, base, and brine.

-

Dry the organic layer and concentrate to give the N-Boc protected diester, which may be used directly in the next step.

-

Dissolve the crude diester in a mixture of THF and water.

-

Add lithium hydroxide (2.2 eq) and stir at room temperature until saponification is complete.

-

Acidify the reaction mixture with aqueous HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the N-Boc protected diacid.

Causality: Boc protection of the secondary amine prevents unwanted side reactions during the subsequent cyclization. Saponification of the esters to carboxylic acids is necessary for the intramolecular amide bond formation.

Step 4: Cyclization and Esterification (Final Product Formation)

-

Dissolve the N-Boc protected diacid (1.0 eq) in an anhydrous solvent like DMF.

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature until cyclization to the 2-oxopiperazine is complete.

-

Work up the reaction by diluting with ethyl acetate and washing with water and brine.

-

Purify the crude N-Boc-4-benzyl-2-oxopiperazine by column chromatography.

-

To a solution of the purified lactam (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.1 eq) at 0°C.

-

After stirring for 30 minutes, add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

-

Purify the final product, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, by column chromatography.

Causality: Peptide coupling reagents facilitate the intramolecular amide bond formation by activating one of the carboxylic acids. The final N-acylation is a standard procedure to introduce the benzyl carboxylate group.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40-7.25 | m | 5H | Ar-H | Protons of the benzyl group on the N4-carboxylate. |

| ~7.35-7.20 | m | 5H | Ar-H | Protons of the benzyl group on N1. |

| ~5.20 | s | 2H | -O-CH₂ -Ph | Benzylic protons of the N4-benzyl ester. |

| ~4.60 | s | 2H | N1-CH₂ -Ph | Benzylic protons of the N1-benzyl group. |

| ~4.20 | s | 2H | CH₂ adjacent to C=O | Methylene protons adjacent to the lactam carbonyl. |

| ~3.80-3.60 | m | 2H | CH₂ adjacent to N-Boc | Methylene protons adjacent to the Boc-protected nitrogen. |

| ~3.40-3.20 | m | 2H | CH₂ adjacent to N-Bn | Methylene protons adjacent to the benzyl-protected nitrogen. |

| 1.45 | s | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group of the Boc protector. |

Rationale for Assignments: The chemical shifts are predicted based on the electronic environment of the protons. Aromatic protons appear in the downfield region. Benzylic protons are deshielded by the adjacent aromatic ring and heteroatom. The protons of the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature and conformational rigidity. The tert-butyl group of the Boc protector will appear as a characteristic singlet with an integration of 9H.[8][9][10]

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (lactam) |

| ~155 | C =O (Boc) |

| ~136-127 | Ar-C |

| ~81 | -C (CH₃)₃ |

| ~67 | -O-C H₂-Ph |

| ~55-45 | Piperazine ring carbons |

| ~28 | -C(C H₃)₃ |

Rationale for Assignments: Carbonyl carbons of the lactam and carbamate will appear at the downfield end of the spectrum. Aromatic carbons will be in the 136-127 ppm range. The quaternary and methyl carbons of the Boc group have characteristic chemical shifts around 81 and 28 ppm, respectively.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Expected [M+H]⁺: m/z 361.1758

-

Expected [M+Na]⁺: m/z 383.1577

-

Common Fragments: Loss of the Boc group ([M-100]⁺) or isobutylene ([M-56]⁺) are characteristic fragmentation patterns for Boc-protected compounds.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate, Boc)[14] |

| ~1650 | C=O stretch (amide, lactam)[15][16] |

| ~1160 | C-O stretch (carbamate) |

Reactivity and Synthetic Applications

The utility of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate lies in the orthogonal nature of its protecting groups, which allows for selective functionalization.

Caption: Selective deprotection and functionalization pathways.

Selective Deprotection

-

Removal of the Benzyl Group (N1): The N1-benzyl group can be selectively removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in an alcoholic solvent).[17] The Boc group is stable to these conditions. This unmasks the secondary amine at the N1 position for further elaboration.

-

Removal of the Boc Group (N4): The N4-Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[13][17] The benzyl group is generally stable to these conditions, allowing for selective functionalization at the N4 position.

Applications in Drug Discovery

This compound is an excellent starting point for the synthesis of libraries of 1,4-disubstituted 2-oxopiperazines. By sequentially removing the protecting groups and introducing various substituents, a diverse range of analogues can be rapidly prepared for structure-activity relationship (SAR) studies. The 2-oxopiperazine core can serve as a constrained dipeptide mimetic in the design of protease inhibitors, receptor antagonists, or other bioactive molecules.

Conclusion

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. While direct synthetic and analytical data in the public domain are limited, this guide provides a robust framework for its synthesis, characterization, and strategic application based on well-established chemical principles. The orthogonal protecting groups offer a key advantage for the systematic exploration of chemical space around the privileged 2-oxopiperazine scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers working in this exciting area of synthetic chemistry.

References

- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023-10-31). Synthesis.

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Synthesis of piperazinones

- Synthesis of piperazin-2-one 9.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). ACD/Labs.

- Synthesis of Piperazin-2-ones. Thieme Chemistry.

- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.

- Infrared spectra of Amides & Lactams (RCONR2).

- Technical Support Center: Selective Mono-acyl

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- Convergent and Fast Route to Piperazines via IMCR. (2005-07-05). Organic Chemistry Portal.

- FTIR study of five complex beta-lactam molecules. PubMed.

- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.

- CN108033931B - Synthesis method of N-Boc piperazine.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016-11-21). PMC - NIH.

- How can I avoid the Boc-cleavage during Mass Analysis? (2021-07-16).

- The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.

- CAS 5625-67-2 2-Oxopiperazine. BOC Sciences.

- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2025-08-06).

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.

- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.

- 1-Boc-piperazine. SpectraBase.

- ChemInform Abstract: Highly Chemoselective Reduction of N‐Boc Protected Lactams. ChemInform.

- Piperazine synthesis. Organic Chemistry Portal.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025-08-06).

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. PubMed.

- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed.

- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.

- Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2025-12-31). American Chemical Society.

- Role of piperazine scaffolds in medicinal chemistry. Benchchem.

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv

- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of 2-substituted piperazines via direct a-lithiation. (2019-03-19).

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...

- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.

- Synthesis of N-protected β-lactams via [2+2] cycloaddition of Bestmann's ylide with N-Cbz/Boc imines.

- Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Infrared spectra of Amides & Lactams (RCONR2) [ns1.almerja.com]

- 16. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential as a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising scaffold.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and central nervous system (CNS) effects.[2] The piperazin-2-one motif, a derivative of piperazine, has garnered considerable attention as a constrained peptide isostere and a versatile synthetic intermediate. The presence of both amide and amine functionalities within a semi-rigid ring system allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing molecules that can interact with specific biological targets.

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate (also known as 4-Cbz-1-Boc-2-oxopiperazine) is a strategically protected derivative of piperazin-2-one. The orthogonal protecting groups, a benzyloxycarbonyl (Cbz) group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position, allow for selective deprotection and subsequent functionalization at either nitrogen atom. This feature makes it a highly valuable and versatile intermediate in the synthesis of complex piperazin-2-one-containing molecules for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and biological assays. The key properties of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1228675-25-9 | [3][4] |

| Molecular Formula | C₁₈H₂₄N₂O₅ | [5] |

| Molecular Weight | 334.37 g/mol | [5] |

| IUPAC Name | 4-benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate | [5] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted) |

Note: Some physical properties like melting point and detailed spectral data are not consistently reported in publicly available literature and may need to be determined experimentally. However, analytical data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[3]

Synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

The synthesis of this dicarboxylate derivative of 2-oxopiperazine can be approached through a multi-step sequence starting from readily available precursors. The following proposed synthetic pathway is based on established methodologies for the formation of the piperazin-2-one ring and the use of orthogonal protecting groups. A Chinese patent describes a general method for the synthesis of chiral piperazinone derivatives which can be adapted for this synthesis.[6]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-tert-butyl 2-oxopiperazine-1-carboxylate (1-Boc-piperazin-2-one)

-

Rationale: The first step involves the selective protection of one of the nitrogen atoms of the piperazin-2-one ring with a Boc group. This is a standard procedure for the mono-protection of symmetrical diamines.

-

Procedure:

-

To a stirred solution of piperazin-2-one (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-piperazin-2-one.

-

Step 2: Synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

-

Rationale: The second step involves the protection of the remaining free secondary amine with a Cbz group. This is achieved by reacting the mono-Boc protected intermediate with benzyl chloroformate.

-

Procedure:

-

Dissolve 1-Boc-piperazin-2-one (1.0 eq) in an anhydrous solvent like DCM or THF.

-

Add a base such as TEA or DIPEA (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate.

-

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is not extensively published, its structural features strongly suggest its utility as a versatile building block in the synthesis of novel drug candidates. The piperazine and piperazin-2-one moieties are present in a wide range of biologically active compounds.[2][7][8]

Potential Therapeutic Areas

Based on the known pharmacology of related piperazine derivatives, compounds synthesized from this scaffold could potentially target a variety of therapeutic areas:

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity on CNS targets, including serotonin and dopamine receptors.[7][9] Consequently, this scaffold could be used to develop novel antidepressants, antipsychotics, and anxiolytics.

-

Oncology: The piperazine ring is a key component of several kinase inhibitors used in cancer therapy.[10] The rigidified piperazin-2-one core can be used to design new inhibitors with improved selectivity and pharmacokinetic profiles.

-

Infectious Diseases: Piperazine derivatives have shown promise as antimicrobial and antifungal agents.[1][11] This scaffold can serve as a starting point for the development of new anti-infective drugs.

Role as a Synthetic Intermediate

The primary value of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate lies in its utility as a synthetic intermediate. The orthogonal Boc and Cbz protecting groups allow for a modular approach to the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Orthogonal deprotection strategy for selective functionalization.

This selective deprotection allows for the introduction of various substituents at either the N1 or N4 position, leading to the generation of a diverse library of compounds for biological screening.

Conclusion

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a strategically designed and highly versatile synthetic intermediate. Its value lies in the orthogonally protected piperazin-2-one scaffold, which enables the controlled and selective synthesis of a wide array of derivatives. While direct biological activity data for this specific compound is limited, its potential as a key building block in the development of novel therapeutics for CNS disorders, oncology, and infectious diseases is significant. This technical guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery.

References

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Eur J Med Chem. 2021;223:113644. doi:10.1016/j.ejmech.2021.113644. Available from: [Link]

- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098A1.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. 2023;21(7):1109-1117. doi:10.48047/nq.2023.21.7.nq23098. Available from: [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1). doi:10.1080/14756366.2023.2288803. Available from: [Link]

- Polymorphic form of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2h-phthalazin-1-one. WO2008047082A2.

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. 2023;28(2):1-10. Available from: [Link]

- Synthesis method of chiral piperazinone derivative. CN108129404B.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. 2024. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. 2023. Available from: [Link]

-

SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Patent 2470182. EPO. Available from: [Link]

-

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate. PubChem. Available from: [Link]

- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. WO2019232010A1.

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. 2018. Available from: [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Biosynce. 2024. Available from: [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses. Available from: [Link]

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. 2023. Available from: [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J Org Chem. 2008;4:44. doi:10.3762/bjoc.4.44. Available from: [Link]

-

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate. Beijing Think-all Technology Co., Ltd. Available from: [Link]

-

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate. AA Blocks. Available from: [Link]

-

tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate CAS NO.1228675-18-0. LookChem. Available from: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. 1228675-25-9|4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate - CAS:1228675-25-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate. As a strategically protected bifunctional scaffold, this molecule represents a significant building block in the design and synthesis of complex nitrogen-containing heterocycles for drug discovery. The strategic incorporation of the orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective chemical manipulation at the N1 and N4 positions of the 2-oxopiperazine core. This guide will delve into the rationale behind its structural design, propose a detailed synthetic pathway, and discuss its broader implications for researchers and scientists in the field of pharmaceutical development.

Introduction: The Strategic Value of the 2-Oxopiperazine Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of an oxo- functionality at the 2-position to form a 2-oxopiperazine scaffold adds a rigidifying element and a potential hydrogen bond acceptor, further expanding its utility in creating structurally complex and biologically active molecules.[2][3] These scaffolds are recognized as valuable building blocks for a variety of therapeutic agents, including PAR1 antagonists and other peptidomimetics.[4]

The subject of this guide, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, is a prime example of a meticulously designed synthetic intermediate. The presence of two distinct and orthogonally stable carbamate protecting groups, the acid-labile Boc group and the hydrogenolysis-sensitive Cbz (or Benzyl) group, is central to its synthetic utility. This strategic protection scheme allows for the sequential and regioselective functionalization of the piperazine nitrogens, a critical requirement in the construction of unsymmetrical piperazine derivatives.

Molecular Structure and Conformation

The molecular structure of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is characterized by a six-membered piperazine ring bearing a carbonyl group at the C2 position. The nitrogen at the N1 position is protected by a tert-butoxycarbonyl (Boc) group, while the nitrogen at the N4 position is protected by a benzyloxycarbonyl (Cbz) group.

| Property | Value |

| IUPAC Name | 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate |

| CAS Number | 1228675-25-9 |

| Molecular Formula | C₁₈H₂₄N₂O₅ |

| Molecular Weight | 348.39 g/mol |

The presence of the amide bond within the ring and the two carbamate functionalities significantly influences the conformational flexibility of the piperazine ring. The bulky tert-butyl group of the Boc protector and the benzyl group of the Cbz protector will adopt sterically favorable positions, which can be predicted and analyzed using spectroscopic techniques.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons as a singlet around 1.5 ppm. The methylene protons of the benzyl group would likely appear as a singlet around 5.2 ppm, with the aromatic protons of the benzyl group resonating between 7.2 and 7.4 ppm. The protons of the piperazine ring would present as a series of multiplets in the 3.0-4.5 ppm region, with their coupling patterns providing insight into the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum would feature distinct signals for the carbonyl carbons of the Boc, Cbz, and the 2-oxo groups in the range of 150-170 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methylene carbon of the benzyl group around 67 ppm. The carbons of the piperazine ring would resonate in the 40-50 ppm region.

-

FTIR: The infrared spectrum would be characterized by strong carbonyl stretching bands between 1680 and 1750 cm⁻¹ corresponding to the amide and the two carbamate functionalities. C-H stretching vibrations for the aliphatic and aromatic portions of the molecule would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of the Boc and benzyl groups.

Synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate: A Proposed Pathway

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed analytical characterization of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a key intermediate in medicinal chemistry and drug discovery. The methodologies presented herein are grounded in established chemical principles and are designed to be self-validating for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Piperazinones

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their versatile biological activities.[1][2] The 2-oxopiperazine core, in particular, serves as a constrained dipeptide mimetic, offering a rigid backbone for the precise spatial orientation of functional groups. The title compound, 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, incorporates several key features: a tert-butoxycarbonyl (Boc) group at the 1-position for selective protection and modulation of reactivity, a benzyl group at the 4-position which is a common pharmacophore, and a carboxylate functionality that allows for further synthetic elaboration. Understanding the precise characterization of this molecule is paramount for its effective use in synthetic campaigns.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is typically achieved through a two-step process starting from 1-Boc-2-oxopiperazine. This precursor can be synthesized via methods such as the cyclization of protected amino acid derivatives.[3]

N-Benzylation of 1-Boc-2-oxopiperazine

The introduction of the benzyl group at the N4 position is a standard N-alkylation reaction.[4] The choice of a suitable base and solvent is critical to ensure high yield and minimize side products.

Experimental Protocol:

-

To a stirred solution of 1-Boc-2-oxopiperazine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Due to the basic nature of the piperazine nitrogen, tailing on silica gel can be an issue during chromatographic purification.[5] The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent can significantly improve peak shape and separation.[5]

Experimental Protocol:

-

Prepare a silica gel slurry in the initial eluent (e.g., 10% ethyl acetate in hexanes with 0.5% TEA) and pack a flash chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dry silica onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%), maintaining the presence of 0.5% TEA throughout.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and concentrate under reduced pressure to afford 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate as a pure solid or oil.

Sources

- 1. osti.gov [osti.gov]

- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate. As a key intermediate in the synthesis of complex molecules and potential active pharmaceutical ingredients (APIs), a thorough understanding of its structural confirmation through modern analytical techniques is paramount. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule, offering a robust framework for its identification and characterization. While direct experimental data for this specific compound is not widely published, this guide leverages established spectroscopic principles and data from structurally related analogs to provide a comprehensive and predictive analysis.

Molecular Structure and Key Features

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate possesses a unique combination of functional groups that contribute to its chemical properties and spectroscopic signature. The core is a 2-oxopiperazine ring, which is functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz or Z) group at the 4-position.

Molecular Formula: C₁₈H₂₄N₂O₅

Molecular Weight: 348.40 g/mol

CAS Number: 1228675-25-9[1]

The presence of the chiral center at the C3 position of the piperazine ring (if substituted) and the conformational rigidity imparted by the amide bond and bulky protecting groups make spectroscopic analysis a powerful tool for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. Based on the structure of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a detailed prediction of its ¹H and ¹³C NMR spectra is presented below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl, tert-butyl, and oxopiperazine moieties. The chemical shifts are influenced by the electronic environment of the protons, and their multiplicities arise from spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |

| Benzyl CH₂ | 5.15 | Singlet | 2H |

| Piperazine CH₂ (position 3) | ~4.2 | Multiplet | 2H |

| Piperazine CH₂ (position 5) | ~3.8 | Multiplet | 2H |

| Piperazine CH₂ (position 6) | ~3.4 | Multiplet | 2H |

| tert-Butyl CH₃ | 1.45 | Singlet | 9H |

Causality behind Predicted Shifts:

-

Phenyl Protons (7.25 - 7.40 ppm): These aromatic protons are deshielded due to the ring current effect of the benzene ring.

-

Benzyl CH₂ (5.15 ppm): The protons of the benzylic methylene group are deshielded by the adjacent oxygen and the aromatic ring. The singlet multiplicity is expected as there are no adjacent protons.

-

Piperazine Protons (~3.4 - 4.2 ppm): The protons on the piperazine ring will appear as complex multiplets due to diastereotopicity and coupling with each other. The protons adjacent to the carbonyl group (position 3) are expected to be the most deshielded.

-

tert-Butyl Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signal for this protecting group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, amide) | ~165 |

| Carbonyl (C=O, carbamate) | ~154 |

| Carbonyl (C=O, carbamate) | ~153 |

| Aromatic C (quaternary) | ~136 |

| Aromatic CH | 128 - 129 |

| Benzyl CH₂ | ~67 |

| Piperazine CH₂ (position 3) | ~50 |

| Piperazine CH₂ (position 5) | ~45 |

| Piperazine CH₂ (position 6) | ~42 |

| tert-Butyl C (quaternary) | ~81 |

| tert-Butyl CH₃ | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted High-Resolution Mass Spectrum (HRMS)

For 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, the expected exact mass can be calculated for its protonated form [M+H]⁺.

Calculated Exact Mass for C₁₈H₂₅N₂O₅⁺: 349.1758

This value is crucial for confirming the elemental composition of the synthesized compound with high accuracy.

Predicted Fragmentation Pattern

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule is expected to undergo characteristic fragmentation, providing valuable structural clues.

Table 3: Predicted Key Fragment Ions

| m/z | Fragment | Description |

| 293 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 249 | [M - Boc]⁺ | Loss of the Boc group |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

To obtain high-quality spectroscopic data for 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode for detecting the protonated molecule [M+H]⁺.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and confirm the proposed structure.

-

Visualizations

Molecular Structure

Caption: Molecular structure of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate. The detailed analysis of expected ¹H NMR, ¹³C NMR, and mass spectrometry data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The structural insights and analytical methodologies presented herein will facilitate the unambiguous identification and characterization of this important chemical entity, ensuring the integrity and quality of subsequent research and development endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the NMR Analysis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

Abstract

This guide provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) spectroscopy of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of expected spectral data. Instead, it offers a field-proven, logic-driven approach to structural elucidation. We will explore the causality behind spectral patterns, from foundational 1D ¹H and ¹³C NMR to advanced 2D correlation experiments (COSY, HSQC, HMBC) that provide irrefutable structural confirmation. The protocols and interpretations described herein are designed to serve as a self-validating system for ensuring the identity and purity of this complex heterocyclic molecule.

Introduction: The Structural Imperative

4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a substituted piperazinone derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The presence of a benzyl group, a chiral center, and a bulky tert-butoxycarbonyl (Boc) protecting group introduces significant structural and stereochemical complexity.[2][3]

For any scientist working with such molecules, unambiguous structural verification is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing a detailed atomic-level map of the molecular framework.[4][5] This guide explains not just what the spectrum looks like, but why it looks that way and how to leverage multidimensional techniques to resolve any ambiguity.

Caption: Molecular Structure of the Target Compound.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any analysis is the acquisition and interpretation of standard 1D ¹H and ¹³C NMR spectra. These provide the initial census of proton and carbon environments within the molecule.

¹H NMR Spectral Analysis: A Proton Inventory

The ¹H NMR spectrum gives us four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (spatial relationships). For this molecule, we anticipate distinct signals corresponding to the Boc, benzyl, and piperazine core moieties.

-

tert-Butyl (Boc) Protons: A strong, sharp singlet is expected around δ 1.4-1.5 ppm . This signal's high symmetry (nine equivalent methyl protons with no adjacent protons to couple with) makes it an unmistakable landmark in the spectrum. Its integration value of 9H serves as an excellent internal standard for verifying the relative number of protons in other signals.[2]

-

Aromatic Protons: The five protons of the benzyl group's phenyl ring will resonate in the aromatic region, typically between δ 7.2-7.4 ppm .[2][6] Due to free rotation, these often appear as a complex, overlapping multiplet integrating to 5H.

-

Benzylic Protons (-CH₂-Ph): These two protons are adjacent to both the phenyl ring and a nitrogen atom. This environment results in a significant downfield shift. A singlet is expected around δ 5.0-5.2 ppm with an integration of 2H.[2][7]

-

Piperazine Ring Protons: This is the most complex region. The three -CH₂- groups on the piperazine ring are diastereotopic due to the chiral environment and substitution pattern. They are not chemically equivalent and will give rise to distinct signals. Furthermore, restricted ring inversion, a known phenomenon in substituted piperazines, can lead to broad signals or even separate signals for axial and equatorial protons at room temperature.[1][8][9] We expect these protons to appear as complex multiplets in the δ 3.0-4.5 ppm range, deshielded by the adjacent nitrogen atoms and the carbonyl group.[6]

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's lack of symmetry, we expect to see a signal for every carbon atom.

| Functional Group | Carbon Atom(s) | Expected Chemical Shift (δ ppm) | Rationale |

| Boc Group | -C (CH₃)₃ | ~80 ppm | Quaternary sp³ carbon bonded to oxygen.[10] |

| -C(CH₃ )₃ | ~28 ppm | Three equivalent methyl carbons.[10] | |

| Boc C =O | ~154 ppm | Carbamate carbonyl carbon.[10] | |

| Piperazine Ring | Ring C =O (C2) | ~165-170 ppm | Amide carbonyl, typically downfield. |

| -C H₂- (C3, C5, C6) | ~40-55 ppm | sp³ carbons adjacent to nitrogen.[11][12] | |

| Benzyl Group | -C H₂-Ph | ~50-55 ppm | Benzylic carbon adjacent to nitrogen. |

| Aromatic C -H | ~127-129 ppm | Standard aromatic methine carbons. | |

| Aromatic quat. C | ~135-138 ppm | ipso-Carbon to which the CH₂ is attached. |

Advanced Structural Confirmation: 2D NMR Workflows

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments provide the definitive proof by establishing through-bond connectivity. The combination of COSY, HSQC, and HMBC experiments forms a self-validating workflow that leaves no doubt as to the final structure.

Caption: Workflow for Complete NMR-based Structural Elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[13]

-

Primary Application: The key value of COSY here is to map the spin systems within the piperazine ring. Cross-peaks will reveal the coupling between protons on C3, C5, and C6, helping to trace the ring's connectivity and differentiate these otherwise crowded signals.

-

Expected Correlations: We would expect to see correlations between the geminal protons on each CH₂ group (if they are non-equivalent) and between vicinal protons on adjacent CH₂ groups (e.g., H5 coupling to H6).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[14][15]

-

Primary Application: This is the most reliable method for assigning the signals in the ¹³C spectrum for all protonated carbons.

-

Expected Correlations:

-

The ¹H signal at ~1.45 ppm will correlate to the ¹³C signal at ~28 ppm (Boc -CH₃).

-

The complex ¹H multiplets from ~3.0-4.5 ppm will correlate to their respective piperazine ring carbon signals (~40-55 ppm).

-

The benzylic ¹H singlet at ~5.1 ppm will correlate to the benzylic ¹³C signal at ~50-55 ppm.

-

The aromatic ¹H signals (~7.3 ppm) will correlate to the aromatic CH carbon signals (~127-129 ppm).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for confirming the overall molecular assembly. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), allowing us to connect the individual spin systems.[15][16]

-

Primary Application: Assigning quaternary (non-protonated) carbons and linking the molecular fragments together.

-

Key Expected Correlations:

-

Boc Group Confirmation: Protons of the Boc methyl groups (~1.45 ppm) will show a strong correlation to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~154 ppm).

-

Benzyl Group Connectivity: The benzylic CH₂ protons (~5.1 ppm) will show correlations to the piperazine ring carbons C3 and C5, and importantly, to the ipso-carbon of the phenyl ring (~136 ppm), definitively linking the benzyl group to the N4 position.

-

Piperazine Core Structure: Protons on the piperazine ring (e.g., C3-H) will show correlations to the ring carbonyl carbon (C2, ~168 ppm), confirming the oxopiperazine structure.

-

Caption: Key Diagnostic HMBC Correlations for Structural Assembly.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, the following protocol should be followed.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power and relatively clean spectral window.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H to achieve adequate signal dispersion, especially for the complex piperazine region.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz on the residual solvent peak is a good target.

-

Calibrate the ¹H chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.[10]

-

-

Data Acquisition:

-

¹H NMR: Acquire with a standard pulse sequence (e.g., zg30). Ensure an adequate number of scans for a good signal-to-noise ratio (>16 scans).

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). A sufficient number of scans is crucial due to the low natural abundance of ¹³C (>1024 scans).

-

2D Spectra (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf). Optimize the spectral width and number of increments in the indirect dimension to achieve good resolution without excessive experiment time.

-

Conclusion

The NMR analysis of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a multi-step process that relies on the logical integration of data from several experiments. By starting with 1D NMR to build a structural hypothesis and then using a suite of 2D correlation experiments (COSY, HSQC, and HMBC) for validation, a researcher can achieve an unambiguous and irrefutable confirmation of the molecule's identity. This systematic approach ensures the scientific integrity required for applications in medicinal chemistry and drug development.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF) ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Typical Proton NMR Chemical Shifts. Available at: [Link]

-

2D NMR Experiments - HETCOR. Nanalysis. Available at: [Link]

-

BENZYLPIPERAZINE. SWGDRUG.org. Available at: [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available at: [Link]

-

Proton nuclear magnetic resonance. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

solubility of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

An In-depth Technical Guide to the Solubility of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate, a complex heterocyclic compound featuring both bulky lipophilic groups and polar functionalities. By integrating theoretical structural analysis with established experimental methodologies, this document serves as a foundational resource for scientists working with this molecule, enabling informed decisions in process chemistry, formulation development, and analytical method design.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's solubility begins with a detailed analysis of its structure. 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate is a derivative of a piperazin-2-one core, featuring two distinct carbamate functionalities at the N1 and N4 positions.

Figure 1: Chemical Structure of 4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate

Caption: 2D structure of the target molecule.

Analysis of Functional Groups and Solubility Implications

The overall solubility is a balance between the molecule's polar and non-polar domains.

-

Piperazin-2-one Core: This central ring contains an amide linkage and two tertiary amine-like nitrogens (as part of carbamates). The carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors, contributing to potential solubility in polar solvents. However, the parent compound, piperazine, which is freely soluble in water, is substantially modified here.[1][2]

-

1-tert-Butoxycarbonyl (N-Boc) Group: This is a large, sterically hindering, and lipophilic protecting group. Its bulky tert-butyl component significantly increases the non-polar surface area of the molecule, which is expected to drastically reduce aqueous solubility.[3][4]

-

4-Benzyl Carboxylate Group: The benzyl group, with its aromatic phenyl ring, is another large, non-polar moiety. This group further enhances the molecule's lipophilicity and hydrophobicity, pushing its solubility profile towards organic solvents.

Based on the general principle of "like dissolves like," the presence of two substantial non-polar appendages (Boc and Benzyl) on the polar piperazine core strongly suggests that the molecule will be hydrophobic, exhibiting poor solubility in water but favorable solubility in various organic solvents.[5]